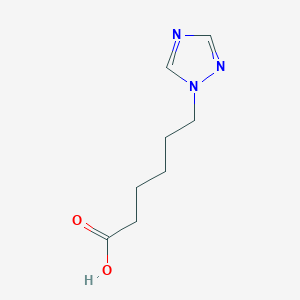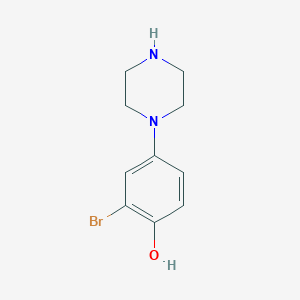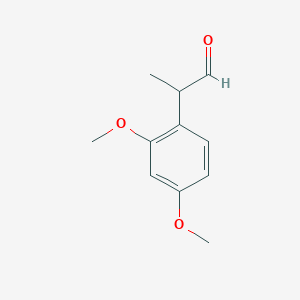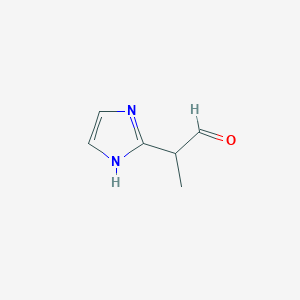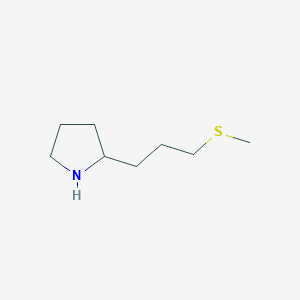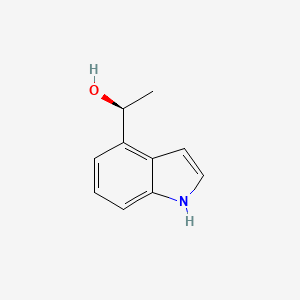
(S)-1-(1h-Indol-4-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(1h-Indol-4-yl)ethan-1-ol is a chiral compound featuring an indole ring, which is a common structural motif in many biologically active molecules. The presence of the chiral center at the ethan-1-ol moiety adds to its complexity and potential for enantioselective interactions in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1h-Indol-4-yl)ethan-1-ol typically involves the following steps:
Starting Materials: Indole derivatives and chiral catalysts.
Reaction Conditions: The synthesis may involve asymmetric reduction or chiral resolution techniques to ensure the desired enantiomer is obtained.
Purification: Chromatographic techniques are often employed to purify the compound.
Industrial Production Methods
Industrial production methods may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Catalysis: Employing chiral catalysts or enzymes to achieve enantioselectivity.
Automation: Using automated systems for reaction monitoring and control.
化学反应分析
Types of Reactions
(S)-1-(1h-Indol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Further reduction to alkanes or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alkanes, secondary alcohols.
Substitution Products: Various substituted indoles.
科学研究应用
(S)-1-(1h-Indol-4-yl)ethan-1-ol has applications in various fields:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-1-(1h-Indol-4-yl)ethan-1-ol involves:
Molecular Targets: Binding to specific receptors or enzymes.
Pathways: Modulating biochemical pathways related to its biological activity.
相似化合物的比较
Similar Compounds
®-1-(1h-Indol-4-yl)ethan-1-ol: The enantiomer of the compound.
Indole-3-ethanol: A related compound with similar structural features.
Tryptophol: Another indole derivative with biological activity.
Uniqueness
(S)-1-(1h-Indol-4-yl)ethan-1-ol is unique due to its specific chiral configuration, which can lead to distinct biological interactions and properties compared to its enantiomer and other similar compounds.
属性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
(1S)-1-(1H-indol-4-yl)ethanol |
InChI |
InChI=1S/C10H11NO/c1-7(12)8-3-2-4-10-9(8)5-6-11-10/h2-7,11-12H,1H3/t7-/m0/s1 |
InChI 键 |
QUJIBVQVTYBNHL-ZETCQYMHSA-N |
手性 SMILES |
C[C@@H](C1=C2C=CNC2=CC=C1)O |
规范 SMILES |
CC(C1=C2C=CNC2=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


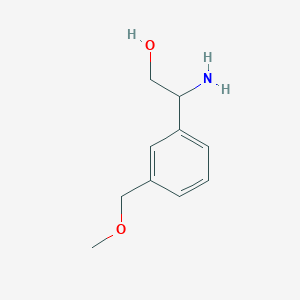
![3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)
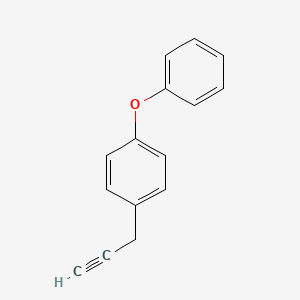
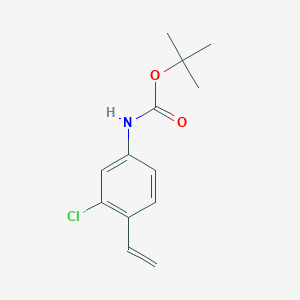
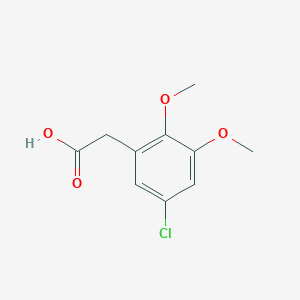
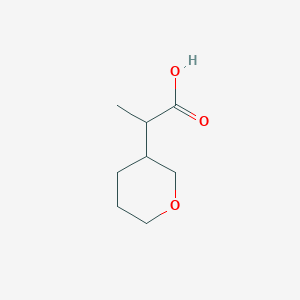
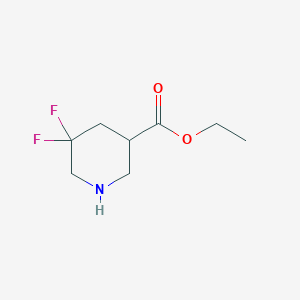
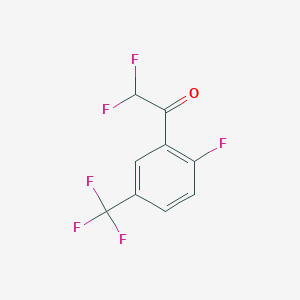
![5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13607965.png)
